1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one
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Overview
Description
1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between anthracene-9-carbaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and safety measures to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with cellular proteins, enzymes, and DNA, leading to modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with significant biological and pharmacological properties.
Anthracene Derivatives: Compounds containing the anthracene moiety, used in organic electronics and as intermediates in organic synthesis.
Uniqueness
1-(Anthracen-9-YL)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one is unique due to the presence of both anthracene and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.
Properties
CAS No. |
88483-89-0 |
---|---|
Molecular Formula |
C25H20O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-anthracen-9-yl-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H20O3/c1-27-20-13-11-17(24(16-20)28-2)12-14-23(26)25-21-9-5-3-7-18(21)15-19-8-4-6-10-22(19)25/h3-16H,1-2H3 |
InChI Key |
AEFREIOJPIJWCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)OC |
Origin of Product |
United States |
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